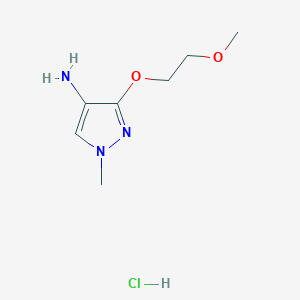

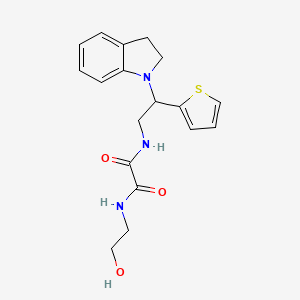

![molecular formula C12H21NO2 B2950327 Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate CAS No. 2248186-35-6](/img/structure/B2950327.png)

Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of these types of compounds often involves complex organic reactions. For example, a compound named “tert -butyl 3-oxo-2-oxa-5-azabicyclo [2.2.2]octane-5-carboxylate” was synthesized as a cyclic amino acid ester from the corresponding ethyl 2-amino-4- (2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction .Molecular Structure Analysis

The molecular structure of these compounds can be quite complex. For instance, a compound named “tert-Butyl 3-oxo-2-oxa-5-azabicyclo [2.2.2]octane-5-carboxylate” has an empirical formula of C11H17N1O4 and a molecular weight of 227.26 . The crystallographic data shows that it has a monoclinic crystal system with a unit cell dimensions of = 10.217 (2) Å, = 11.676 (3) Å, = 10.273 (2) Å .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite intricate. For instance, a study on “Functionalisation of esters via 1,3-chelation using NaOtBu” revealed that both 1,3-chelation and the formation of a tetrahedral intermediate were key factors for the unusual nucleophilic behavior of a metal t -butoxide in a transesterification reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, “tert-Butyl 3-exo-3-hydroxy-8-azabicyclo [3.2.1]octane-8-carboxylate” has a molecular weight of 227.3 and is a solid at room temperature . It should be stored in a sealed container in a dry place at 2-8°C .Mechanism of Action

The mechanism of action of these compounds in chemical reactions is often complex and requires further investigation. As mentioned above, the unusual nucleophilic behavior of a metal t -butoxide in a transesterification reaction was found to be due to both 1,3-chelation and the formation of a tetrahedral intermediate .

Safety and Hazards

properties

IUPAC Name |

tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-8-4-6-9(13-10)7-5-8/h8-10,13H,4-7H2,1-3H3/t8?,9?,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBGQQJNEJAQCR-RTBKNWGFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C2CCC(N1)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C2CCC(N1)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

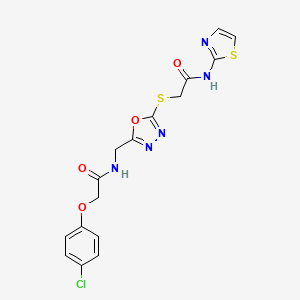

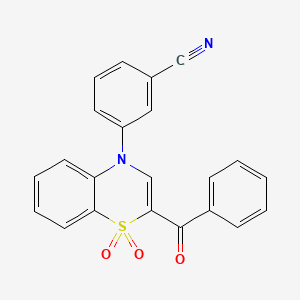

![2-(4-fluorophenyl)-5-[3-(morpholin-4-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950244.png)

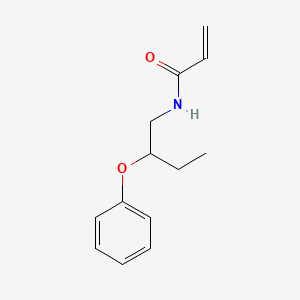

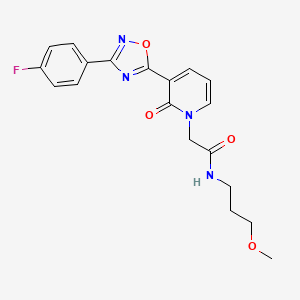

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2950245.png)

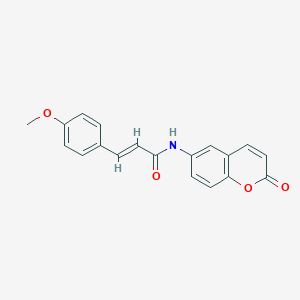

![7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2950247.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2950251.png)

![Methyl 3-({2-[(2-{[(2-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2950256.png)

![5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2950263.png)

![N-(3,3-diphenylpropyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2950266.png)